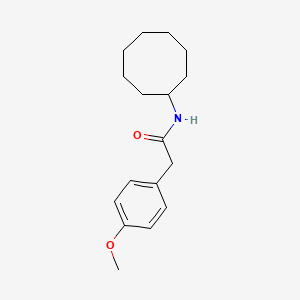
2-chloro-4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and 2-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2-Chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular processes and molecular targets.
Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of sulfonamides.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares structural similarities with 2-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide, particularly in the presence of chloro and fluoro substituents.
2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide:
Uniqueness
The uniqueness of 2-chloro-4-fluoro-N-(2-methoxyphenyl)-1-benzenesulfonamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11ClFNO3S |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO3S/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-7-6-9(15)8-10(13)14/h2-8,16H,1H3 |
InChI Key |
KQYQWNLQIHISRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


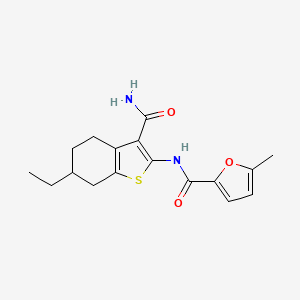
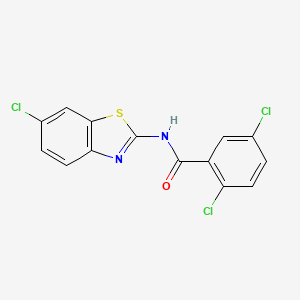
![N-(4-bromo-2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10976639.png)
![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B10976655.png)
![Methyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzoate](/img/structure/B10976659.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10976660.png)
![N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976661.png)
![Propan-1-one, 1-[2,5-dimethyl-4-(3-phenylpropionyl)piperazin-1-yl]-3-phenyl-](/img/structure/B10976667.png)
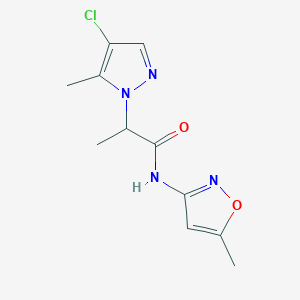

![2-[({3-[(4-Acetylphenyl)sulfamoyl]-4-bromophenyl}carbonyl)amino]benzoic acid](/img/structure/B10976705.png)
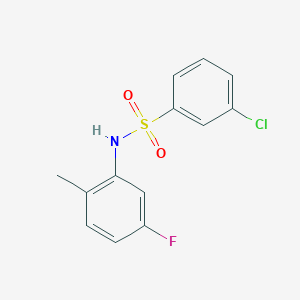
![Propan-2-yl 4-cyano-5-[(cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976726.png)
